Trifluoro-methanesulfonic acid[1s-(1alpha,6beta,7alpha,8beta,8abeta)]-1,6,8-tris(acetyloxy)octahydro-7-indolizinyl este
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Overview
Description
Trifluoro-methanesulfonic acid[1s-(1alpha,6beta,7alpha,8beta,8abeta)]-1,6,8-tris(acetyloxy)octahydro-7-indolizinyl ester is a complex organic compound known for its unique chemical properties. It is a derivative of trifluoromethanesulfonic acid, which is a strong monoprotic organic acid. This compound is characterized by its high reactivity and stability, making it valuable in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trifluoro-methanesulfonic acid[1s-(1alpha,6beta,7alpha,8beta,8abeta)]-1,6,8-tris(acetyloxy)octahydro-7-indolizinyl ester involves multiple steps. One common method includes the reaction of trifluoromethanesulfonic acid with specific indolizinyl derivatives under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include purification steps such as crystallization or distillation to remove impurities and obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Trifluoro-methanesulfonic acid[1s-(1alpha,6beta,7alpha,8beta,8abeta)]-1,6,8-tris(acetyloxy)octahydro-7-indolizinyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can undergo substitution reactions where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different sulfonic acid derivatives, while substitution reactions can produce various substituted indolizinyl esters .
Scientific Research Applications
Trifluoro-methanesulfonic acid[1s-(1alpha,6beta,7alpha,8beta,8abeta)]-1,6,8-tris(acetyloxy)octahydro-7-indolizinyl ester has several scientific research applications:
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Mechanism of Action
The mechanism of action of Trifluoro-methanesulfonic acid[1s-(1alpha,6beta,
Properties
Molecular Formula |
C15H20F3NO9S |
---|---|
Molecular Weight |
447.4 g/mol |
IUPAC Name |
[(1S,6R,7R,8S,8aS)-6,8-diacetyloxy-7-(trifluoromethylsulfonyloxy)-1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl] acetate |
InChI |
InChI=1S/C15H20F3NO9S/c1-7(20)25-10-4-5-19-6-11(26-8(2)21)13(14(12(10)19)27-9(3)22)28-29(23,24)15(16,17)18/h10-14H,4-6H2,1-3H3/t10-,11+,12-,13+,14-/m0/s1 |
InChI Key |
VYHQJOSDYSMGCG-VJTDZRGJSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1CCN2[C@@H]1[C@@H]([C@@H]([C@@H](C2)OC(=O)C)OS(=O)(=O)C(F)(F)F)OC(=O)C |
Canonical SMILES |
CC(=O)OC1CCN2C1C(C(C(C2)OC(=O)C)OS(=O)(=O)C(F)(F)F)OC(=O)C |
Origin of Product |
United States |
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